N-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWOLCYDENKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404711 | |
| Record name | N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113137-29-4 | |
| Record name | N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLORO-2,2-DIMETHYL-2'-METHOXYPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of 4-Chloro-6-methoxyaniline
The most straightforward method involves reacting 4-chloro-6-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base. A typical procedure uses dichloromethane as the solvent and triethylamine to scavenge HCl. Reaction completion within 2–4 hours at 0–5°C yields the amide in 68–72% purity. Excess acyl chloride (1.2–1.5 equiv) is required to compensate for hydrolysis side reactions.
Table 1: Optimization of Direct Amidation Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | Dichloromethane | +15% |
| Temperature | -10°C to 25°C | 0–5°C | +22% |
| Equiv. Acyl Chloride | 1.0–2.0 | 1.5 | +18% |
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation (150 W, 100°C) to accelerate the amidation. This reduces reaction time to 20–30 minutes with comparable yields (70–74%) while minimizing degradation of the methoxy group. Solubility challenges in polar solvents are mitigated using dimethyl sulfoxide (DMSO), though post-reaction purification requires careful extraction to remove residual DMSO.
Multi-Step Synthesis via Intermediate Formation
Salt Formation and Cyanamide Condensation
A patent-pending approach for related chloro-methoxy pyrimidines inspires a three-step protocol:
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Salt Formation : Malononitrile reacts with methanol and composite solvents (dimethylformamide/petroleum ether) under HCl pressure (0–20 atm), yielding dimethyl propylene diimine dihydrochloride.
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Cyanamide Reaction : The dihydrochloride intermediate undergoes nucleophilic attack by H₂NCN in aqueous KOH, forming 3-amino-3-methoxy-N-cyano-2-propane imine.
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Amidation : The imine intermediate is treated with 2,2-dimethylpropanoyl chloride under refluxing toluene, achieving 65% overall yield after recrystallization.
Critical Considerations :
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Composite solvents prevent intermediate precipitation, enhancing reaction homogeneity.
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Strict temperature control (-25°C to 120°C) prevents methoxy group demethylation.
Catalytic Coupling Strategies
Palladium-Catalyzed Buchwald-Hartwig Amination
Adapting methods from pyrrolo[2,3-d]pyrimidine synthesis, the chloro group is introduced via Pd(dppf)Cl₂-mediated coupling. Starting from N-(6-methoxyphenyl)-2,2-dimethylpropanamide, chlorination occurs using Cl₂ gas in CCl₄ at 40°C. Catalyst loading (0.5–2 mol%) and cesium carbonate base (3 equiv) are critical for achieving >90% regioselectivity at the 4-position.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves residual aniline starting material.
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Retention Time | Purity Criteria |
|---|---|---|---|---|
| Zorbax SB-C18 | 65:35 ACN/H₂O | 1.0 mL/min | 8.2 min | >98% AUC |
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 2.4 Hz, 1H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).
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IR : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O methoxy).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamine.
Substitution: Formation of N-(4-substituted-2-methoxyphenyl)-2,2-dimethylpropanamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it may exhibit biological activity against certain diseases.
Anticancer Research
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, research published in Bioorganic & Medicinal Chemistry Letters indicates that specific modifications to the compound can enhance its cytotoxic effects on cancer cells .
Proteomics
This compound is utilized in proteomics research due to its ability to modify proteins selectively. It serves as a reagent in various assays aimed at studying protein interactions and functions .
Organic Synthesis
This compound is employed as a building block in organic synthesis for creating more complex molecules. Its reactivity allows chemists to explore new synthetic pathways .
Case Study 1: Anticancer Activity
In a study examining various derivatives of this compound, researchers found that certain modifications increased the compound's effectiveness against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing pharmacological activity .
Case Study 2: Protein Modification
A proteomics study utilized this compound to selectively modify specific proteins involved in signaling pathways. The results demonstrated its potential as a tool for elucidating protein functions and interactions within cellular contexts .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8), a pharmaceutical intermediate described in .
Key Differences :
- The target compound lacks the piperidine ring present in the comparator, reducing nitrogen content and altering steric/electronic profiles.
Biological Activity
N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide, also known by its CAS number 113137-29-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆ClNO₂
- Molecular Weight : 241.71 g/mol
- Density : 1.161 g/cm³
- Boiling Point : 359.2°C at 760 mmHg
- Flash Point : 171°C
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly within the central nervous system (CNS). The compound's structure suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound may act as partial agonists or antagonists at specific neurotransmitter receptors. For instance, studies have shown that certain derivatives affect dopamine receptor activity, which is crucial for managing conditions like schizophrenia and depression .
Biological Activity Insights
- Antipsychotic Potential : Preliminary studies suggest that this compound may exhibit antipsychotic properties through its action on dopamine receptors. This aligns with findings from related compounds that demonstrate efficacy in treating psychotic disorders by modulating dopaminergic pathways .
- Anti-inflammatory Effects : Some research indicates that similar compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position this compound as a candidate for further investigation in inflammatory diseases .
- Anticancer Activity : Emerging evidence suggests that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis in cancer cells. The mechanisms often involve modulation of signaling pathways that control cell growth and survival .
Study on Antipsychotic Activity
A study conducted on a series of compounds structurally related to this compound revealed significant interactions with the D₂ dopamine receptor. The findings indicated that these compounds could potentially reduce symptoms associated with schizophrenia when administered in appropriate dosages .
In Vitro Studies on Cancer Cells
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in human cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4-chloro-6-methoxyphenyl)-2,2-dimethylpropanamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves coupling 4-chloro-6-methoxyaniline with 2,2-dimethylpropanoyl chloride. Key parameters to optimize include:
- Catalyst selection : Use triethylamine or DMAP to enhance acylation efficiency.
- Temperature control : Maintain 0–5°C during initial mixing to suppress side reactions.
- Solvent choice : Dichloromethane or THF improves solubility of intermediates.
Monitoring via TLC or HPLC ensures reaction progression. For improved yields (e.g., from 80% to >90%), consider iterative recrystallization in ethanol/water mixtures .
Table 1 : Synthesis Optimization Parameters
| Parameter | Conditions | Yield Improvement |
|---|---|---|
| Catalyst | DMAP (10 mol%) | +15% |
| Solvent | THF (anhydrous) | +10% |
| Recrystallization | Ethanol:H2O (3:1) | +5% |
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : Assign <sup>1</sup>H and <sup>13</sup>C NMR peaks systematically:
- Aromatic protons : Look for singlet(s) near δ 6.8–7.2 ppm (C4-Cl and C6-OCH3 substituents split the signals).
- Methoxy group : A sharp singlet at δ 3.8–4.0 ppm.
- 2,2-Dimethylpropanamide : Two singlets for methyl groups (δ 1.2–1.4 ppm).
Use deuterated DMSO for solubility and decoupling experiments to resolve overlapping signals. Compare with calculated spectra from DFT methods (e.g., B3LYP/6-31G(d,p)) .
Q. What crystallographic techniques are suitable for resolving its molecular structure?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:
- Crystal growth : Slow evaporation from acetonitrile yields diffraction-quality crystals.
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
- Validation : Check residual density maps (<0.5 eÅ<sup>−3</sup>) and R-factors (R1 < 5%).
SHELX programs are robust for small-molecule refinement, though alternative software (e.g., OLEX2) may resolve disordered regions .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic hydrolysis : Reflux in 1M HCl (24 hrs). Monitor via HPLC for degradation products (e.g., 4-chloro-6-methoxyaniline).
- Basic hydrolysis : Stir in 0.1M NaOH (12 hrs). The amide bond is more labile here, requiring pH-controlled storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.
- Key findings : The carbonyl carbon (amide) and chlorine atom show high electrophilicity (EPS > 50 kcal/mol).
Compare theoretical inhibition efficiencies (IETheor%) with experimental data using linear regression (R<sup>2</sup> > 0.95 validates models) .
Table 2 : Experimental vs. Theoretical Reactivity
| Environment | IEExp% | IETheor% | Deviation (%) |
|---|---|---|---|
| Nucleophilic (pH 7) | 78 | 82 | 4.1 |
| Electrophilic (pH 3) | 65 | 68 | 4.6 |
Q. How can contradictory crystallographic and spectroscopic data be reconciled?
- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å between SCXRD and DFT) require multi-technique validation:
- X-ray vs. NMR : Cross-check torsion angles using <sup>13</sup>C CP/MAS NMR.
- Residual density analysis : Identify electron-rich regions (e.g., Cl···O interactions) missed in refinement.
SHELXL’s limitations in modeling disorder may necessitate alternative software (e.g., CRYSTAL) for dynamic effects .
Q. What role do substituents (Cl, OCH3) play in intermolecular interactions?
- Methodological Answer : Analyze Hirshfeld surfaces to quantify contacts:
- Cl···H interactions : Contribute 12–15% to crystal packing.
- Methoxy O···H : Stabilize layers via 2.8–3.0 Å hydrogen bonds.
Compare with analogous compounds (e.g., N-(4-methoxyphenyl) derivatives) to isolate substituent effects .
Q. How do solvent polarity and proticity affect its synthetic pathways?
- Methodological Answer : Screen solvents using Kamlet-Taft parameters:
- Polar aprotic (DMF) : Increases reaction rate (β = 0.69) but promotes side reactions.
- Polar protic (MeOH) : Slows acylation (α = 0.93) but improves purity.
Optimize with a DCM/MeOH (4:1) mixture for balanced polarity and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
